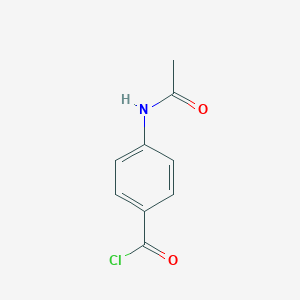

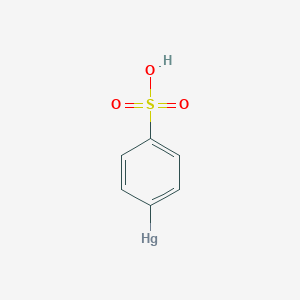

4-Acetamidobenzoyl chloride

Descripción general

Descripción

4-Acetamidobenzoyl chloride is a chemical compound that is related to various research areas, including polymer synthesis, coordination chemistry, and therapeutic applications. It is derived from 4-acetamidobenzoic acid and is involved in the synthesis of high molecular weight polymers, coordination polymers with lanthanides, and potential therapeutic agents.

Synthesis Analysis

The synthesis of compounds related to 4-acetamidobenzoyl chloride has been explored in different contexts. For instance, high molecular weight poly(4-hydroxybenzoate)s have been synthesized by bulk condensation of 4-hydroxybenzoic acid using various carboxylic acid anhydrides and acid chlorides, which could potentially include 4-acetamidobenzoyl chloride as a derivative for modification . Additionally, 4-acetamidobenzoic acid, a closely related compound, has been used to synthesize new lanthanide coordination polymers, indicating the versatility of this moiety in forming complex structures .

Molecular Structure Analysis

The molecular structure of compounds related to 4-acetamidobenzoyl chloride has been studied using X-ray crystallography. For example, the crystal structures of 4-acetoxybenzoic acid have been determined, providing insights into the molecular configurations that could be similar to those of 4-acetamidobenzoyl chloride . Understanding the crystal structure is crucial for predicting the behavior and reactivity of the compound in various chemical reactions.

Chemical Reactions Analysis

4-Acetamidobenzoyl chloride is expected to participate in a variety of chemical reactions due to its reactive acyl chloride group. In the context of the provided papers, related compounds have been used to form coordination polymers and to synthesize new compounds with potential antimicrobial activity . These reactions demonstrate the compound's ability to interact with different chemical species, forming new bonds and structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-acetamidobenzoyl chloride can be inferred from related compounds. For example, the thermal stability of poly(4-hydroxybenzoate)s synthesized from related acids and anhydrides depends largely on the synthetic procedure, which could also apply to polymers derived from 4-acetamidobenzoyl chloride . The photoluminescence of lanthanide coordination polymers with 4-acetamidobenzoate suggests that derivatives of 4-acetamidobenzoyl chloride could also exhibit interesting optical properties .

Aplicaciones Científicas De Investigación

Antibacterial Agents : A study synthesized N-substituted sulfonamides with a benzodioxane moiety starting with 4-acetamidobenzoyl chloride. These compounds exhibited potent therapeutic potential against various bacterial strains (Abbasi et al., 2016).

Enhancement of LC-MS Detection of Estrogens : Another research improved the detection of estrogens in biological fluids using LC-MS combined with derivatization. One of the reagents used was 4-nitrobenzenesulfonyl chloride, which reacted rapidly and quantitatively with estrogens, increasing detection responses (Higashi et al., 2006).

Anticonvulsant Activity : A study focused on synthesizing 2-aminobenzothiazole derivatives as anticonvulsant agents, involving the condensation of 4-(2-(benzo[d]thiazole-2-ylamino)acetamido)benzoyl chloride with substituted phenols (Singh et al., 2022).

Anti-inflammatory Agents : Research on the synthesis of benzo[b]thiophene derivatives as anti-inflammatory agents involved converting 5-aminobenzo[b]thiophene-2-carboxylic acid to 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid, followed by treatment with different amines (Radwan et al., 2009).

Degradation of Pharmaceuticals in Wastewater Treatment : A study on the degradation of acetaminophen in wastewater treatment explored the effects of halide ions, utilizing chloride in the process. This research highlights the potential roles of halides in advanced oxidation treatments (Li et al., 2015).

Synthesis of Heterocyclic Compounds : The synthesis of heterocyclic compounds, such as 1,3-selenazoles, involved the reaction of N-phenylbenzamides with SOCl2, producing N-phenylbenzimidoyl chlorides, which were then treated with various reagents to yield the final products (Zhou et al., 2000).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is often used in proteomics research

Biochemical Pathways

Given its use in proteomics research

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Acetamidobenzoyl chloride. For instance, it is sensitive to moisture , which can affect its stability and reactivity.

Propiedades

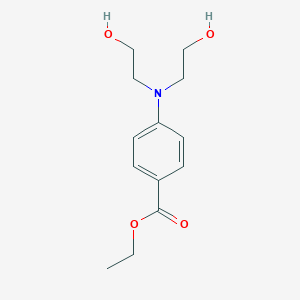

IUPAC Name |

4-acetamidobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-6(12)11-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKXGCJUNKZXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426632 | |

| Record name | 4-ACETAMIDOBENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamidobenzoyl chloride | |

CAS RN |

16331-48-9 | |

| Record name | 4-ACETAMIDOBENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B93359.png)

![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B93371.png)